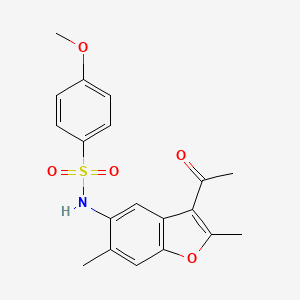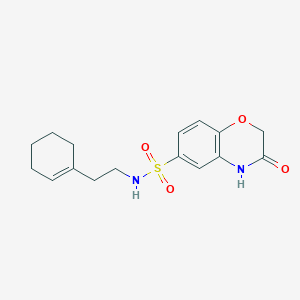![molecular formula C16H20ClNO B4418754 [4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B4418754.png)
[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile
Descripción general
Descripción
[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile, also known as CBDM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBDM belongs to the class of pyran compounds and has a unique chemical structure that makes it an interesting candidate for drug development.
Mecanismo De Acción
The mechanism of action of [4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound may alter the expression of genes involved in cancer cell growth and inflammation. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which could be useful in cancer treatment. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which could be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to decrease the expression of certain proteins involved in the replication of viruses, which could be useful in the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile is its unique chemical structure, which makes it a promising candidate for drug development. This compound has also been found to have multiple potential therapeutic applications, which could make it useful in the treatment of various diseases. However, one limitation of this compound is its limited solubility in water, which could make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several potential future directions for the study of [4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile. One direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of this compound's potential use as an antiviral agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has the potential to be a useful compound in the field of drug development and scientific research.
Aplicaciones Científicas De Investigación
[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
Propiedades
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-15(2)12-16(7-9-18,8-10-19-15)11-13-5-3-4-6-14(13)17/h3-6H,7-8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSMFBZCRBZSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC#N)CC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-4-methyl-N-(2-methylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4418673.png)
![2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4418680.png)

![1-(1-azepanyl)-3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B4418709.png)
![6-amino-4-cyclohex-2-en-1-yl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4418712.png)
![2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B4418716.png)
![4-methoxy-3-[(propylamino)sulfonyl]benzoic acid](/img/structure/B4418722.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B4418724.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4418727.png)
![2-{4-[(butylamino)sulfonyl]-2-chlorophenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4418744.png)
![N-[1-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B4418768.png)
methanone](/img/structure/B4418770.png)
![2-[(2,5-dimethylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B4418783.png)